molecular formula C28H32N2O3 B15148283 1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide

1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide

Cat. No.: B15148283
M. Wt: 444.6 g/mol
InChI Key: VEZSHQSMDUSUDT-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)benzyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyloxy and methoxybenzyl groups.

Preparation Methods

The synthesis of 1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and subsequent substitution reactions. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions:

    Industrial Production: Industrial-scale production may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

1-[4-(Benzyloxy)benzyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles, with reaction conditions varying based on the desired transformation.

Scientific Research Applications

1-[4-(Benzyloxy)benzyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies involving reaction mechanisms and synthetic methodologies.

    Biology: The compound may be investigated for its potential biological activities, including interactions with biological targets and effects on cellular processes.

    Medicine: Research may focus on its potential therapeutic applications, such as its role in drug development and its effects on specific medical conditions.

    Industry: The compound can be utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[4-(Benzyloxy)benzyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-[4-(benzyloxy)benzyl]piperidine and N-(4-methoxybenzyl)piperidine-4-carboxamide share structural similarities but differ in their substitution patterns and functional groups.

    Uniqueness: The presence of both benzyloxy and methoxybenzyl groups in the same molecule imparts unique chemical and biological properties, distinguishing it from other related compounds.

Properties

Molecular Formula

C28H32N2O3

Molecular Weight

444.6 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C28H32N2O3/c1-32-26-11-7-22(8-12-26)19-29-28(31)25-15-17-30(18-16-25)20-23-9-13-27(14-10-23)33-21-24-5-3-2-4-6-24/h2-14,25H,15-21H2,1H3,(H,29,31)

InChI Key

VEZSHQSMDUSUDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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